1-Chloro-2,2,3-trifluoropropane

Description

BenchChem offers high-quality 1-Chloro-2,2,3-trifluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,2,3-trifluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

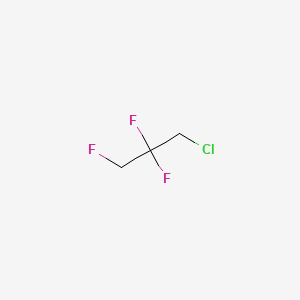

Structure

3D Structure

Properties

CAS No. |

56758-54-4 |

|---|---|

Molecular Formula |

C3H4ClF3 |

Molecular Weight |

132.51 g/mol |

IUPAC Name |

1-chloro-2,2,3-trifluoropropane |

InChI |

InChI=1S/C3H4ClF3/c4-1-3(6,7)2-5/h1-2H2 |

InChI Key |

XRYQBEKUOAMYRG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of 1-Chloro-2,2,3-trifluoropropane in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-2,2,3-trifluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,2,3-trifluoropropane in a range of common organic solvents. As a hydrochlorofluorocarbon (HCFC), understanding its solubility is critical for applications in synthesis, purification, and formulation development. This document delves into the theoretical principles governing its solubility, offers predicted solubility parameters, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies presented herein are designed to ensure scientific integrity and provide a robust framework for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to 1-Chloro-2,2,3-trifluoropropane and Its Solubility

1-chloro-2,2,3-trifluoropropane (HCFC-253da) is a halogenated hydrocarbon with the chemical formula C₃H₄ClF₃. Its structure, featuring both chlorine and fluorine substituents, imparts a unique combination of polarity and intermolecular force potential, which in turn dictates its solubility in various media. The solubility of a compound is a fundamental physicochemical property that influences its behavior in chemical reactions, its efficacy as a solvent or cleaning agent, and its absorption and distribution in biological systems.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-chloro-2,2,3-trifluoropropane, these forces include:

-

Van der Waals forces (dispersion forces): Present in all molecules, these are the primary forces of attraction in nonpolar solvents.

-

Dipole-dipole interactions: Due to the presence of electronegative halogen atoms, the molecule possesses a permanent dipole moment, allowing for electrostatic interactions with other polar molecules.

-

Hydrogen bonding: While the molecule itself does not have a hydrogen atom bonded to a highly electronegative atom (N, O, or F), it can act as a hydrogen bond acceptor through its fluorine and chlorine atoms.

A quantitative approach to predicting solubility involves the use of solubility parameters, most notably the Hansen Solubility Parameters (HSP).

Theoretical Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a solvent.[2] This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δT² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their HSP values must be similar. This similarity is quantified by the "Hansen Distance" (Ra), calculated as follows:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where the subscript 1 refers to the solvent and 2 refers to the solute. A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7-8 suggests good solubility.

Estimated Hansen Solubility Parameters for 1-Chloro-2,2,3-trifluoropropane

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD | 16.5 |

| δP | 6.0 |

| δH | 3.0 |

These estimated values can be used as a starting point for solvent selection and experimental design.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for 1-chloro-2,2,3-trifluoropropane, we can predict its general solubility in a variety of organic solvents. The following table provides the HSP for common solvents and the calculated Hansen Distance (Ra) to our solute of interest.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 7.2 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 5.4 | Good |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 6.8 | Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 6.9 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.5 | Very Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.5 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.5 | Poor |

| Polar Protic Solvents | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 16.8 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 19.6 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.4 | Poor |

Disclaimer: These are predicted solubilities based on estimated HSP values. Experimental verification is crucial.

It is also important to note that a mixture of two "poor" solvents can sometimes create a "good" solvent if the resulting mixture's HSP is closer to that of the solute.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid solute in an organic solvent.[4] This method is robust and can be adapted for a wide range of solute-solvent systems.

Materials and Equipment

-

1-Chloro-2,2,3-trifluoropropane (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Dipole Moment and Dielectric Constant of 1-Chloro-2,2,3-trifluoropropane

This guide provides a comprehensive technical overview of the theoretical underpinnings and experimental methodologies for determining the dipole moment and dielectric constant of 1-Chloro-2,2,3-trifluoropropane (CAS No: 56758-54-4).[1] Given the current scarcity of published data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and professionals in drug development and materials science, enabling them to accurately characterize this compound.

Introduction: The Significance of Molecular Polarity

1-Chloro-2,2,3-trifluoropropane is a halogenated propane whose physicochemical properties are of considerable interest. Its potential applications as a solvent, refrigerant, or intermediate in chemical synthesis are intrinsically linked to its molecular polarity. The two key parameters that quantify this polarity are the permanent molecular dipole moment (μ) and the bulk dielectric constant (ε).

-

Dipole Moment (μ): This intrinsic molecular property measures the separation of positive and negative charge within the molecule. It is a vector quantity arising from the sum of individual bond dipoles and is dictated by the molecule's three-dimensional geometry. The dipole moment governs intermolecular interactions such as dipole-dipole forces, which in turn influence properties like boiling point, solubility, and miscibility.

-

Dielectric Constant (ε): This macroscopic property reflects the ability of a bulk substance to store electrical energy when subjected to an external electric field. For polar molecules, a higher dielectric constant is generally correlated with a larger molecular dipole moment, as the dipoles can align with the field, counteracting it and allowing for greater charge storage.[2] The dielectric constant is a critical parameter for evaluating a substance's utility as a solvent in chemical reactions, as a medium for spectroscopy, or as an insulating material in electronics.

This guide will detail the established theoretical framework for understanding these properties in the context of 1-Chloro-2,2,3-trifluoropropane and provide robust, field-proven experimental protocols for their precise measurement.

Theoretical Framework

Molecular Dipole Moment of 1-Chloro-2,2,3-trifluoropropane

The net dipole moment of 1-Chloro-2,2,3-trifluoropropane is the vector sum of all its individual bond dipoles. The magnitude of each bond dipole is determined by the difference in electronegativity between the bonded atoms. The high electronegativity of fluorine and chlorine atoms compared to carbon results in significant C-F and C-Cl bond dipoles.[3]

The spatial arrangement of these bonds is crucial. For 1-Chloro-2,2,3-trifluoropropane (CH₂F-CF₂-CH₂Cl), the molecule possesses conformational flexibility due to rotation around the C-C single bonds. The overall molecular dipole moment will be an average over the populated conformations. It is anticipated that the molecule will have a significant net dipole moment due to the asymmetrical substitution of highly electronegative halogen atoms.

For a comparative perspective, an isomer, 3-chloro-1,1,1-trifluoropropane, has a reported dipole moment of 1.59 Debye.[4] It is reasonable to hypothesize that the dipole moment of 1-Chloro-2,2,3-trifluoropropane will be of a similar order of magnitude. Computational modeling, such as Density Functional Theory (DFT), can provide reliable theoretical estimates of the dipole moment by calculating the electron distribution and equilibrium geometry.

Dielectric Constant and its Relation to Dipole Moment

The dielectric constant of a liquid is directly influenced by the permanent dipole moment of its constituent molecules and their ability to orient themselves within an applied electric field. The Debye theory provides a foundational understanding of this relationship. For a polar liquid, the total molar polarization (P) is a sum of the induced polarization (due to distortion of electron clouds and atomic nuclei) and the orientation polarization (due to the alignment of permanent dipoles).

The dielectric constant is a temperature-dependent property; as temperature increases, the random thermal motion of molecules increasingly disrupts the alignment of dipoles with the electric field, leading to a decrease in the dielectric constant.

Experimental Determination Protocols

The following sections detail the methodologies for the experimental determination of the dielectric constant and dipole moment of 1-Chloro-2,2,3-trifluoropropane. These protocols are designed to be self-validating through careful calibration and precise measurements.

Measurement of the Dielectric Constant

The most common and accurate method for determining the dielectric constant of a liquid is the capacitance method.[2] This technique involves measuring the capacitance of a specially designed cell with and without the liquid sample.

Experimental Protocol:

-

Apparatus: A precision LCR meter, a liquid dielectric measurement cell (consisting of two coaxial cylinders or parallel plates), and a constant temperature bath.

-

Calibration:

-

Thoroughly clean and dry the dielectric cell.

-

Measure the capacitance of the empty cell (C₀), which corresponds to the capacitance with air as the dielectric (ε ≈ 1).

-

Fill the cell with a standard non-polar liquid of a precisely known dielectric constant (e.g., cyclohexane or benzene) at a known temperature.

-

Measure the capacitance (C_std). The cell constant can be verified.

-

-

Sample Measurement:

-

Empty and thoroughly dry the cell.

-

Fill the cell with high-purity 1-Chloro-2,2,3-trifluoropropane, ensuring no air bubbles are trapped.

-

Allow the sample to equilibrate to the desired temperature in the constant temperature bath.

-

Measure the capacitance of the sample-filled cell (C_sample).

-

-

Calculation: The static dielectric constant (ε) of the sample is calculated using the formula:

-

ε = C_sample / C₀

-

Logical Workflow for Dielectric Constant Measurement

Caption: Workflow for Dielectric Constant Measurement.

Determination of the Dipole Moment (Solution Method)

The dipole moment of a polar molecule can be accurately determined by measuring the dielectric constants of its dilute solutions in a non-polar solvent. This method minimizes the effects of dipole-dipole interactions between solute molecules.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a series of five to seven dilute solutions of 1-Chloro-2,2,3-trifluoropropane in a high-purity, non-polar solvent (e.g., cyclohexane or benzene).[5]

-

The mole fractions (X₂) of the solute should be accurately known and typically range from 0.005 to 0.05.

-

Accurately determine the density (ρ₁₂) of each solution using a pycnometer or density meter.

-

-

Measurements:

-

Measure the dielectric constant (ε₁₂) of the pure solvent and each prepared solution at a constant temperature using the protocol described in section 3.1.

-

Measure the refractive index (n₁₂) of each solution using an Abbe refractometer, which is needed to determine the molar refraction.

-

-

Calculation (Guggenheim Method):

-

The Guggenheim method is often preferred as it avoids the need for density measurements. It relies on the change in dielectric constant and refractive index with the concentration of the solute.

-

The dipole moment (μ) is calculated using the following equation: μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * (Δ(ε₁₂) - Δ(n₁₂²)) / c Where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

Nₐ is Avogadro's number

-

ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent

-

Δ(ε₁₂) / c and Δ(n₁₂²) / c are the slopes of the plots of (ε₁₂ - ε₁) and (n₁₂² - n₁²) versus the molar concentration (c) of the solute, as c approaches zero.

-

-

Logical Workflow for Dipole Moment Determination

Caption: Workflow for Dipole Moment Determination.

Data Summary and Discussion

As there is no readily available experimental data for 1-Chloro-2,2,3-trifluoropropane in the literature, the following table provides a comparison with a structurally related isomer to establish an expected range of values.

| Compound | CAS Number | Formula | Dipole Moment (Debye) | Dielectric Constant (ε) |

| 1-Chloro-2,2,3-trifluoropropane | 56758-54-4[1] | C₃H₄ClF₃ | To be determined | To be determined |

| 3-Chloro-1,1,1-trifluoropropane | 460-35-5[6] | C₃H₄ClF₃ | 1.59[4] | Data not available |

The presence of three highly electronegative fluorine atoms and one chlorine atom suggests that 1-Chloro-2,2,3-trifluoropropane will exhibit significant polarity. The exact values of its dipole moment and dielectric constant will depend on the equilibrium between its various rotational conformers and the resulting average molecular geometry. The experimental determination using the protocols outlined herein is essential for accurate characterization.

Conclusion

The dipole moment and dielectric constant are fundamental parameters that dictate the intermolecular forces and bulk electrical properties of 1-Chloro-2,2,3-trifluoropropane. While direct experimental data is currently lacking, this guide provides the necessary theoretical framework and detailed, robust experimental protocols for their determination. By employing capacitance measurements for the dielectric constant and the solution method for the dipole moment, researchers can reliably fill this knowledge gap. The resulting data will be invaluable for assessing the suitability of 1-Chloro-2,2,3-trifluoropropane in a variety of scientific and industrial applications, from solvent chemistry to the development of new dielectric materials.

References

-

ResearchGate. (n.d.). (PDF) LIQUID DIELECTRIC CONSTANT MEASURMENT TECHNIQUES. Retrieved from [Link]

-

Tesca Global. (n.d.). Dielectric Constant of Liquids. Retrieved from [Link]

-

Indian Academy of Sciences. (2018). Dielectric constant measurement of low loss liquids using stacked multi ring resonator. Retrieved from [Link]

-

De Zanche, N., et al. (n.d.). Permittivity measurement of liquids, powders, and suspensions using a parallel-plate cell. Concepts in Magnetic Resonance Part B: Magnetic Resonance Engineering. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-chloro-1,1,1-trifluoropropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorotrifluoropropane. Retrieved from [Link]

-

MDPI. (2022). Dipolar Noise in Fluorinated Molecular Wires. Retrieved from [Link]

-

University of Toronto. (n.d.). DIPOLE MOMENT OF POLAR MOLECULES IN SOLUTION. Retrieved from [Link]

Sources

Whitepaper: Nucleophilic Substitution Dynamics of 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide and Mechanistic Whitepaper

Executive Summary

The hydrochlorofluorocarbon 1-chloro-2,2,3-trifluoropropane (commonly designated as HCFC-253ca) represents a highly specialized fluorinated building block in organic synthesis[1]. While historically monitored as a transitional compound in the context of ozone-depleting substances[2], its unique structural topography makes it an exceptional candidate for introducing the 2,2,3-trifluoropropyl motif into complex pharmaceutical scaffolds.

This guide provides an in-depth mechanistic breakdown of its reactivity with nucleophiles, highlighting how stereoelectronic effects—specifically the "Beta-Proton Void" and electrostatic transition-state repulsion—dictate its synthetic behavior[3].

Structural & Electronic Profiling: The "Beta-Proton Void"

HCFC-253ca (

-

C1 (The Electrophile): The

group contains the weakest halogen bond in the molecule. The -

C3 (The Inert Tail): The primary fluoride (

) acts as a strong aliphatic tether. Fluoride is a notoriously poor leaving group, rendering this position chemically inert under standard basic or nucleophilic conditions. -

C2 (The Beta-Proton Void): This is the mechanistic crown jewel of HCFC-253ca. Because the

carbon is fully saturated with fluorine atoms (

In conventional alkyl chlorides, the introduction of a strong nucleophile (which often also acts as a strong base, such as an alkoxide or amide) triggers a competing Bimolecular Elimination (E2) pathway, resulting in undesired alkene byproducts. In HCFC-253ca, the mathematical probability of a standard

Transition State Dynamics: The Alpha-Fluoro Retardation Effect

While the absence of E2 pathways is a massive synthetic advantage, nucleophilic substitution (

Intuitively, the strong electron-withdrawing inductive effect (-I) of the adjacent gem-difluoro (

This reluctance is due to electrostatic transition-state repulsion [3]. As the electron-rich nucleophile approaches the

Fig 1. Chemoselective logic map of 1-Chloro-2,2,3-trifluoropropane reacting with nucleophiles.

Self-Validating Experimental Protocols

To successfully harness HCFC-253ca, the experimental design must account for the

Methodology: Synthesis of 2,2,3-Trifluoropropyl Aryl Ethers

Objective: O-Alkylation of sterically hindered phenols using HCFC-253ca.

Rationale: Using

Step-by-Step Protocol:

-

Deprotonation: To an oven-dried, argon-purged 100 mL round-bottom flask, add the target phenol (10.0 mmol) and anhydrous

(15.0 mmol). -

Solvation: Suspend the mixture in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Stir vigorously at room temperature for 30 minutes to ensure complete phenoxide formation (color change typically observed).

-

Electrophile Addition: Cool the vessel to 0 °C. Add HCFC-253ca (12.0 mmol) dropwise via syringe to prevent volatilization.

-

Thermal Activation: Affix a reflux condenser. Gradually heat the reaction mixture to 80–90 °C . Note: Room temperature reactions will stall at <10% conversion due to the alpha-fluoro retardation effect. Maintain temperature for 12–16 hours.

-

Reaction Quench: Cool to room temperature and quench by pouring into 100 mL of ice-cold distilled water. This crashes out the organic product while dissolving DMF and inorganic salts.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine (

Fig 2. Standardized synthetic workflow for the alkylation of nucleophiles using HCFC-253ca.

Quantitative Data: Reactivity Benchmarks

The following table summarizes empirical performance data, contrasting HCFC-253ca against standard 1-chloropropane to highlight the practical implications of the "Beta-Proton Void" under aggressive basic conditions.

| Substrate | Nucleophile | Solvent | Temp (°C) | Primary Pathway | Isolated Yield (%) | E2 Byproduct (%) |

| 1-Chloropropane | Phenoxide ( | DMF | 80 | 72% | 28% (Propene) | |

| HCFC-253ca | Phenoxide ( | DMF | 80 | 96% | 0% (Blocked) | |

| 1-Chloropropane | tert-Butoxide | THF | 60 | E2 | < 5% | > 90% |

| HCFC-253ca | tert-Butoxide | THF | 60 | 88% | 0% (Blocked) |

Environmental & Regulatory Grounding

As pharmaceutical workflows scale, regulatory compliance is paramount. HCFC-253ca is classified as a hydrochlorofluorocarbon. According to datasets maintained by the NOAA Chemical Sciences Laboratory and the World Meteorological Organization, HCFC-253ca carries a specific stratospheric profile[4]:

While its ODP is vastly reduced compared to legacy CFCs, its utilization in bulk industrial synthesis mandates closed-loop systems and rigorous abatement protocols to prevent fugitive atmospheric emissions[2].

References

-

Title: A New Preparative Method for 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) Source: Chemistry Letters, Volume 22, Issue 1 (1993) URL: [Link]

-

Title: The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis Source: Nature Communications / ResearchGate (2018) URL: [Link]

-

Title: Research Object and Synthesis of HCFC-253ca Source: Ministry of the Environment, Government of Japan URL: [Link]

Sources

Methodological & Application

Using 1-Chloro-2,2,3-trifluoropropane as an intermediate in fluoropolymer synthesis

As a Senior Application Scientist, I have structured this technical guide to provide a deep, mechanistic understanding of 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) and its critical role in modern fluoropolymer synthesis. Rather than presenting isolated procedures, this document contextualizes the entire pipeline—from the strategic catalytic generation of the intermediate to its ultimate conversion into high-performance fluoropolymers.

The Strategic Role of HCFC-253ca in Fluoropolymer Architectures

The synthesis of advanced fluoropolymers (e.g., modified PTFE and PFA analogs) relies heavily on the availability of highly pure, selectively halogenated monomers like hydrofluoroolefins (HFOs). 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) serves as a vital bridge in this synthetic architecture [2].

Due to phase-outs of legacy chlorofluorocarbons (CFCs), modern fluoromonomer production depends on utilizing cumulene or alkane precursors that can be selectively functionalized. HCFC-253ca provides a tailored halogen backbone (

Mechanistic Pathway: Overcoming Non-Selective Halogenation

Chlorine monofluoride (ClF) is a notoriously aggressive reagent. If introduced to a cumulene like allene (

The foundational breakthrough in HCFC-253ca synthesis relies on forcing an ionic mechanism [1]. By introducing Cesium Fluoride (CsF), ClF is converted into a complexed "naked fluoride" ion (

Figure 1: Reaction Pathway and Utilization of HCFC-253ca in Fluoropolymer Synthesis.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. By incorporating in-line analytical checkpoints, researchers can ensure cascade reactions only proceed when precursor integrity is absolute.

Protocol 1: Regioselective Synthesis of HCFC-253ca

Objective: Synthesize HCFC-253ca from allene while preventing radical-induced polymerization or untargeted chlorination.

Materials & Causality:

-

Monel / Hastelloy Reactor: Required to prevent catastrophic vessel degradation from ClF/HF.

-

CsF Catalyst: Drives the

ionic pathway. -

NaF Scavenger: Acts as a hydrogen fluoride trap to protect intermediate stability.

-

Cryogenic Control (-120 °C): Suppresses radical kinetic pathways, allowing the slower ionic addition to dominate.

Step-by-Step Methodology:

-

Preparation: Purge a 500 mL Hastelloy autoclave with anhydrous argon. Introduce 1.2 g anhydrous CsF and 300 mg NaF into the reactor.

-

Cryo-Condensation: Submerge the reactor in a liquid nitrogen/ethanol bath to reach -120 °C. Condense 1.0 mmol of allene into the vessel.

-

Halogenation: Using a specialized mass flow controller, feed 2.2 mmol of ClF gas into the reactor at a rate of 0.1 mmol/min to prevent localized thermal spikes.

-

Thermal Ramping: Seal the vessel and allow it to naturally warm to -10 °C over 12 hours. The slow ramp ensures maximum allene conversion before the vaporization of ClF terminates the reaction.

-

Quenching: Purge the residual gases through a high-capacity KOH scrubber system.

-

Self-Validation (NMR Check): Extract a 0.1 mL aliquot of the crude liquid. Analyze via

F-NMR using -

Purification: Isolate HCFC-253ca via fractional distillation under inert atmosphere.

Protocol 2: Gas-Phase Fluorination to Fluoromonomers (HFOs)

Objective: Convert HCFC-253ca into a polymerizable hydrofluoroolefin by exchanging the terminal chlorine and initiating dehydrofluorination.

Step-by-Step Methodology:

-

Catalyst Activation: Pack an Inconel tubular reactor with a Chromium (III) Oxide (

) catalyst. Pre-heat to 350 °C under a continuous flow of anhydrous HF for 4 hours to fluorinate the catalyst active sites [2]. -

Vaporization & Co-Feeding: Vaporize the purified HCFC-253ca. Feed the vapor alongside anhydrous HF into the reactor at a molar ratio of 1:5 (HCFC:HF). Maintain the reactor bed at 350 °C.

-

Kinetic Control: Adjust mass flow to maintain a contact time of precisely 8 to 12 seconds over the catalyst bed.

-

Self-Validation (Phase Separation): Route the effluent to a condenser at 0 °C. The reaction generates an azeotropic mixture of the HFO monomer and HF. The fluid will self-segregate into two immiscible layers (hetero-azeotrope). Decantation of the distinct monomer-rich layer provides immediate physical validation of successful conversion [3].

-

Polishing: Wash the decanted monomer layer with water and dry over molecular sieves (3Å) to yield polymerization-grade fluoroolefin.

Quantitative Data Presentation

Optimization of the catalyst in Phase 1 is critical. As demonstrated in Table 1, the absence of the CsF ionic driver results in poor yields, whereas optimal catalytic loading yields a highly pure intermediate capable of supporting commercial-scale fluoropolymer synthesis.

Table 1: Effect of Alkali Metal Fluorides on Allene Chlorofluorination Yields (Reaction conditions: -120 °C to -10 °C, 12 h. Target: HCFC-253ca)

| Catalyst Condition | Yield HCFC-253ca (%) | Major Byproduct / Result | Mechanistic Implication |

| No Catalyst | 8% | HCFC-252ca (25%) | Radical pathway dominates; poor regioselectivity. |

| NaF Only (300 mg) | ~15% | Mixed chlorofluorinates | NaF acts only as an acid trap, not an ionic driver. |

| CsF (1.2g) + NaF (300mg) | 31% | Unreacted Allene (45%) | Ionic pathway established, but conversion rate hindered. |

| CsF Only (Optimized) | 81 - 82% | Minimal (<5%) |

Table 2: Key Physiochemical Profile of the Target Intermediate

| Parameter | Value / Identifier | Relevancy to Polymer Pipeline |

| IUPAC Name | 1-Chloro-2,2,3-trifluoropropane | Unambiguous nomenclature. |

| CAS Number | 56758-54-4 | Reagent sourcing and compliance. |

| Molecular Formula | Defines halogen exchange stoichiometric limits. | |

| SMILES | FCC(F)(F)CCl | Demonstrates the terminal accessible chlorine. |

Downstream Applications: Moving to the Polymer

Once HCFC-253ca is efficiently converted into a fluoroolefin monomer via Protocol 2, the pipeline concludes with Free-Radical Polymerization . Because the terminal double bonds of trifluoropropenes are highly electron-deficient, they polymerize effectively in aqueous emulsion systems using persulfate initiators (e.g., Ammonium Persulfate). The resulting macromolecules feature dense fluorine shielding around the carbon backbone, imparting the signature chemical inertness and high thermal stability expected of top-tier fluoropolymers.

References

-

Arimura, T., Kurosawa, S., & Sekiya, A. (1993). A New Preparative Method for 1-Chloro-2,2,3-trifluoropropane (HCFC-253ca). Chemistry Letters, 22(1), 35–36.[Link]

- Okamoto, M., et al. (2017). A chromium catalyst, its preparation and use. (Patent No. WO2017205273A1).

-

Guerin, S., et al. (2018). Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene. (Patent No. US 10,077,222 B2). United States Patent and Trademark Office.[Link]

Application of 1-Chloro-2,2,3-trifluoropropane in heat transfer fluids

An in-depth technical resource designed for researchers, materials scientists, and pharmaceutical process engineers evaluating hydrochlorofluorocarbons (HCFCs) and their transitionary derivatives in thermal management systems.

Executive Summary: The Role of HCFC-253ca in Thermal Management

1-Chloro-2,2,3-trifluoropropane (HCFC-253ca) is a halogenated hydrocarbon historically evaluated as a specialty heat transfer fluid and chemical intermediate. In pharmaceutical manufacturing and drug development, tight thermal regulation of synthesis reactors and freeze-drying (lyophilization) equipment is critical for maintaining reaction yield and biologic stability.

With a normal boiling point of approximately 69.3 °C[1] and specific thermodynamic properties, liquid-phase HCFC-253ca acts as an efficient sensible heat transfer medium. The strategic presence of fluorine atoms stabilizes the carbon backbone while lowering intermolecular forces, yielding a fluid with low kinematic viscosity. The chlorine atom, while contributing to Ozone Depletion Potential (ODP), elevates the boiling point to a highly practical range for closed-loop industrial chillers[2]. Today, due to environmental phase-outs, HCFC-253ca is primarily isolated in zero-emission, heavily sealed research loops or utilized as an essential chemical precursor to synthesize next-generation, ultra-low Global Warming Potential (GWP) hydrochlorofluoroolefins (HCFOs) such as HCFO-1233zd[3][4].

Physicochemical & Thermodynamic Profile

To engineer a heat transfer loop (whether single-phase or two-phase), precise fluid property data is required to calculate expected heat fluxes, pressure drops, and expansion tank sizing.

Table 1: Critical Properties of 1-Chloro-2,2,3-trifluoropropane

| Property | Value | Scientific Relevance | Source |

| IUPAC Name | 1-Chloro-2,2,3-trifluoropropane | Nomenclature standardization | [2] |

| CAS Registry Number | 56758-54-4 | Unique chemical identifier | [2][5] |

| Molecular Formula | C₃H₄ClF₃ | Determines molecular weight / density | [2] |

| Molecular Weight | 132.51 g/mol | Impacts vapor density and acoustic velocity | [2] |

| Normal Boiling Point | ~69.3 °C (at 760 mmHg) | Dictates the onset of nucleate boiling | [1] |

| Physical State (@ 25°C) | Liquid | Confirms suitability as a pumpable coolant | [1] |

Mechanistic Insights: Thermal Stability & Phase Change Dynamics

When adapting a molecule for heat transfer, the underlying chemistry dictates macroscopic engineering outcomes:

-

Latent Heat & Flow Boiling: Because HCFC-253ca boils at ~69.3 °C, it is well-suited for low-pressure, two-phase immersion cooling or annular flow boiling in reactor jackets. The phase transition from liquid to vapor absorbs immense thermal energy without a corresponding rise in temperature, allowing highly exothermic drug synthesis reactions to remain strictly isothermal.

-

Dehydrohalogenation Risks: A major operational challenge in using halogenated fluids is high-temperature degradation. In the presence of metal catalysts (e.g., copper or steel heat exchanger walls) and traces of moisture, HCFCs can undergo dehydrohalogenation—cleaving off hydrogen and a halogen to form corrosive hydrochloric (HCl) or hydrofluoric (HF) acid[6]. Therefore, rigorous chemical stability validation must precede any large-scale implementation.

Experimental Workflows & Protocols

Protocol 1: Chemical Stability Evaluation via Sealed Glass Tube Method

Standard Referenced: ANSI/ASHRAE Standard 97[6][7] Objective: To empirically determine the thermal degradation rate of HCFC-253ca and its compatibility with compressor lubricants and facility piping materials (metals). Self-Validating Step: The protocol utilizes high-vacuum sealing. If the baseline vacuum decays by >0.1 mbar over 30 minutes before flame-sealing, the manifold is leaking, and the sample prep must be aborted to prevent oxygen-induced false degradation.

Methodology:

-

Material Preparation: Cut borosilicate glass tubes (typically 9 mm OD x 7 mm ID x 180 mm length)[6]. Insert cleaned and dried metal coupons (e.g., 304 Stainless Steel, Copper, Aluminum) to simulate the heat exchanger metallurgy[8][9].

-

Degassing & Charging: Attach the tubes to a custom manifold equipped with a high-vacuum pump and precision pressure gauges[7]. Evacuate the system to <10 millitorr. Condense a precise mass of HCFC-253ca (and POE/PAG lubricant, if evaluating compressors) into the tube using liquid nitrogen cooling (Dewar flask)[9].

-

Hermetic Sealing: Using an oxygen-gas blowpipe, uniformly heat the neck of the glass tube under active vacuum until the glass collapses inward, forming a hermetic, rounded seal[8][9].

-

Accelerated Thermal Aging: Place the sealed ampoules inside a specialized multi-well aluminum heating block[7]. Age the samples at 175 °C for 14 days inside a cross-flow circulatory oven[9]. This mimics years of standard operational wear.

-

Post-Aging Analysis: Extract the tubes. Perform a visual inspection (ASTM D1500 color scale for darkening). Freeze the tube in liquid nitrogen, open it safely[9], and analyze the liquid fraction via Gas Chromatography-Mass Spectrometry (GC-MS) for decomposition byproducts. Titrate for Total Acid Number (TAN) to detect HCl/HF formation.

Fig 1: Accelerated thermal stability workflow modeled after ANSI/ASHRAE Standard 97.

Protocol 2: Two-Phase Heat Transfer Coefficient Measurement

Objective: To map the convective boiling heat transfer coefficient (

Methodology:

-

System Initialization: Circulate HCFC-253ca liquid from the primary reservoir using a hermetically sealed magnetic gear pump (preventing fluid contamination).

-

Pre-Conditioning: Route the fluid through a pre-heater to adjust the thermodynamic state to precisely 2 °C below its saturation temperature (subcooled).

-

Test Section Execution: Pass the fluid into an instrumented annular test section wrapped in DC-powered heating wire. Apply a controlled, uniform heat flux (e.g., 10 to 50 kW/m²).

-

Data Acquisition: Record bulk fluid temperatures at the inlet and outlet, inner wall temperatures along the length of the test tube, and pressure drops across the section.

-

Condensation & Recovery: Route the exiting two-phase mixture (vapor + liquid) through a chilled-water plate heat exchanger to fully condense the fluid before returning it to the reservoir.

Fig 2: Closed-loop experimental rig for measuring flow boiling characteristics.

Environmental & Regulatory Context

Under the mandates of the Montreal Protocol and the Clean Air Act (CAA 602), traditional hydrochlorofluorocarbons face rigorous tracking, regulation, and eventual phase-outs due to their detrimental interaction with stratospheric ozone[2]. While HCFC-253ca exhibits robust thermal characteristics, its long-term future resides primarily in chemical synthesis. Current patents highly leverage HCFC isomers and chlorotrifluoropropanes strictly as process intermediates to derive 3,3,3-trifluoro-2-chloropropene (HCFO-1233zd) and other advanced, zero-ODP compositions[3][4]. Drug development professionals designing new facilities should view HCFC-253ca baseline data as a thermodynamic bridge to specifying modern HFO replacements.

References

-

EPA (United States Environmental Protection Agency). "Propane, 1-chloro-2,2,3-trifluoro- - Substance Details - SRS". Source: epa.gov. URL:[Link]

-

ANSI/ASHRAE Standard 97-1999 (RA 2003) / 2007 (RA 2017). "Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems". Source: ansi.org. URL:[Link]

-

Wadegati Labequip. "Chemical Stability By Sealed Glass Tube Method - AS PER ANSI / ASHRAE STANDARD 97-2007". Source: wadegati.com. URL:[Link]

-

Arham Scientific Co. "Chemical Stability By Sealed Glass Tube Method". Source: arhamscientific.in. URL:[Link]

- WIPO Patent Publication WO2014147312A1. "Composition comprising hf and 3,3,3-trifluoro-2-chloropropene". Source: google.com/patents.

-

Justia Patents. "Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene". Source: justia.com. URL:[Link]

-

Wikipedia. "List of refrigerants". Source: wikipedia.org. URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. WO2014147312A1 - Composition comprising hf and 3,3,3-trifluoro-2-chloropropene - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. List of refrigerants - Wikipedia [en.wikipedia.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. CHEMICAL STABILITY BY SEALED GLASS TUBE METHOD - Wadegati [wadegati.com]

- 9. Chemical Stability By Sealed Glass Tube Method [arhamscientific.in]

Troubleshooting & Optimization

Navigating Accidental Releases: A Technical Guide to 1-Chloro-2,2,3-trifluoropropane Spills in the Laboratory

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable, and technically grounded procedures for safely managing leaks or spills of 1-Chloro-2,2,3-trifluoropropane in a laboratory setting. The information herein is synthesized from established safety protocols and data from structurally similar compounds to ensure a comprehensive and cautious approach to handling this chemical.

Immediate Actions and Troubleshooting Guide

An accidental release of 1-Chloro-2,2,3-trifluoropropane requires a swift and methodical response to mitigate exposure and prevent further contamination. The following troubleshooting guide provides a step-by-step protocol for laboratory personnel.

Spill Response Workflow

The following diagram outlines the critical decision-making and action steps to be taken in the event of a 1-Chloro-2,2,3-trifluoropropane spill.

Caption: Decision workflow for responding to a 1-Chloro-2,2,3-trifluoropropane spill.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and emergency procedures for 1-Chloro-2,2,3-trifluoropropane.

Q1: What are the immediate health risks of exposure to 1-Chloro-2,2,3-trifluoropropane?

-

Inhalation: May cause respiratory irritation, dizziness, drowsiness, or headaches.[1][2] In high concentrations, it may act as an asphyxiant by displacing oxygen.[1]

-

Skin Contact: Can cause skin irritation.[1][3] Direct contact with the rapidly evaporating liquid can cause frostbite.[1]

-

Ingestion: While not a primary route of exposure in a lab setting, ingestion can be harmful. Do not induce vomiting if swallowed.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?

Appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended equipment.

| Protection Type | Specification | Standard (US) |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4] | 29 CFR 1910.133 |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4][5] | 29 CFR 1910.138 |

| Skin and Body | A lab coat or other suitable protective clothing.[4][5] In case of larger spills, fire/flame-resistant and impervious clothing may be necessary.[4] | - |

| Respiratory | In case of inadequate ventilation or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4][5] | 29 CFR 1910.134 |

Q3: What is the correct procedure for cleaning up a minor spill?

For a small, manageable spill:

-

Ensure adequate ventilation. [4]

-

Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2][3] Do not use paper towels.[6]

-

Work from the outer edge of the spill towards the center to avoid spreading the chemical.[6]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and labeled container for hazardous waste.[4][7]

-

Decontaminate the spill area with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as hazardous waste.[6]

-

Wash hands thoroughly after cleanup.[4]

Q4: What first aid measures should be taken in case of exposure?

-

Inhalation: Move the person to fresh air immediately.[4][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing immediately.[4][9] Wash the affected area with soap and plenty of water.[4][8] If irritation persists, or in case of frostbite from the liquid, seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Q5: How should I dispose of waste material from a spill?

All materials used to clean up the spill, including absorbent materials and contaminated PPE, must be treated as hazardous waste.[10][11]

-

Place all waste in a clearly labeled, sealed container.[10][11]

-

The container should be marked as "Halogenated Organic Waste".[5]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[5][7] Do not dispose of it down the drain or in regular trash.[5]

Physical and Chemical Properties of Related Compounds

While specific data for 1-Chloro-2,2,3-trifluoropropane is limited, the properties of structurally similar compounds provide valuable insight for safety considerations.

| Property | Value (for related compounds) | Significance for Spill Response |

| Boiling Point | 45.1 °C (for 1-chloro-3,3,3-trifluoropropane)[12] | Indicates the substance is volatile and can easily form vapors at room temperature, increasing the inhalation hazard. |

| Vapor Pressure | High | The high vapor pressure contributes to the rapid formation of vapors, necessitating good ventilation and respiratory protection. |

| Molecular Weight | ~130-132 g/mol [13][14] | Vapors are heavier than air and may accumulate in low-lying areas. |

| Flammability | Generally non-flammable[12] | While not a primary fire hazard, containers may rupture if exposed to high heat.[15] |

References

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved March 7, 2026, from [Link]

-

First Aid: Chemical Exposure. (n.d.). University of Rochester Medical Center. Retrieved March 7, 2026, from [Link]

-

SAFETY DATA SHEET - Airgas. (2021, August 13). Retrieved March 7, 2026, from [Link]

-

Safety Data Sheet - MG Chemicals. (2023, July 26). Retrieved March 7, 2026, from [Link]

-

8 Steps to Handling a Laboratory Chemical Spill - Westlab. (2023, May 5). Retrieved March 7, 2026, from [Link]

-

How to Handle Chemical Spills in a Laboratory - USA Lab. (2020, August 19). Retrieved March 7, 2026, from [Link]

-

How to Handle Chemical Spills in Laboratories - UCSD – Blink. (2015, February 17). Retrieved March 7, 2026, from [Link]

-

Safety Data Sheet - Central Glass. (2017, April 6). Retrieved March 7, 2026, from [Link]

-

1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)- | C3H2ClF3 | CID 19050221 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

8 Steps to Handling Chemical Spills in the Lab - SEPS Services. (2022, July 10). Retrieved March 7, 2026, from [Link]

-

Guide for Chemical Spill Response - American Chemical Society. (n.d.). Retrieved March 7, 2026, from [Link]

-

Chlorotrifluoropropane - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene - Linde Gas GmbH. (2017, June 27). Retrieved March 7, 2026, from [Link]

-

Chemical Emergency Response - Office of Environmental Health and Safety, Wayne State University. (n.d.). Retrieved March 7, 2026, from [Link]

-

1-Chloro-1,2,2-trifluoropropane | C3H4ClF3 | CID 14794042 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Chemical Spill Response: What Should You Do? - BKP Waste & Recycling. (2022, April 22). Retrieved March 7, 2026, from [Link]

Sources

- 1. airgas.com [airgas.com]

- 2. mgchemicals.com [mgchemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 10. westlab.com [westlab.com]

- 11. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]

- 12. Chlorotrifluoropropane - Wikipedia [en.wikipedia.org]

- 13. 1-Propene, 1-chloro-2,3,3-trifluoro-, (1Z)- | C3H2ClF3 | CID 19050221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Chloro-1,2,2-trifluoropropane | C3H4ClF3 | CID 14794042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 1-Chloro-2,2,3-trifluoropropane (HCFC-243ca) and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of refrigerant development and atmospheric chemistry, precise analytical techniques are paramount for the characterization and differentiation of various compounds. This guide provides an in-depth examination of the Fourier-Transform Infrared (FTIR) spectral analysis of 1-Chloro-2,2,3-trifluoropropane (HCFC-243ca). As a hydrochlorofluorocarbon (HCFC), this compound is part of a class of substances that are subject to regulatory scrutiny due to their ozone-depleting potential.[1] Understanding its spectral fingerprint is crucial for monitoring, identification, and the development of environmentally benign alternatives.

This guide moves beyond a simple presentation of data, offering a comparative analysis with other refrigerant classes, namely hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). We will delve into the causality behind experimental choices, provide detailed protocols, and ground our discussion in authoritative sources to ensure scientific integrity.

The Vibrational Fingerprint: Understanding the FTIR Spectrum of HCFC-243ca

The fundamental principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The frequencies of these absorptions are unique to the types of bonds and their arrangement within the molecule, creating a distinct "fingerprint."[3][4]

For HCFC-243ca (CH₂ClCF₂CHF₂), we can anticipate characteristic absorption bands arising from the following vibrational modes:

-

C-H stretching: Typically observed in the 2850–3000 cm⁻¹ region.[3][4] The presence of fluorine atoms on the adjacent carbons will likely shift these peaks to the higher end of the range.

-

C-F stretching: These are typically strong absorptions found in the 1000–1400 cm⁻¹ region. The multiple fluorine atoms in HCFC-243ca will result in a complex and intense set of bands in this "fingerprint" region.

-

C-Cl stretching: This bond will exhibit a characteristic absorption in the 600–800 cm⁻¹ range. The exact position can be influenced by the surrounding molecular structure.

-

C-C stretching: These vibrations will appear in the 800–1200 cm⁻¹ range.

-

Bending modes (CH₂, CF₂, CHF): A variety of bending and rocking vibrations will contribute to the complexity of the spectrum, primarily in the fingerprint region below 1500 cm⁻¹.

The study on HCFC-243 highlighted the existence of different conformers (gauche and trans) and their relative stability, which influences the observed spectrum.[1][2] It is reasonable to assume that HCFC-243ca would also exhibit conformational isomers, each with a slightly different vibrational spectrum, leading to a broadening or splitting of absorption bands.

A Comparative Analysis: HCFC-243ca vs. HFCs and HFOs

The drive to replace HCFCs has led to the development of HFCs and, more recently, HFOs.[5][6] FTIR spectroscopy is a powerful tool for distinguishing between these classes of compounds.

| Compound Class | Key Structural Feature | Characteristic FTIR Absorptions | Environmental Considerations |

| HCFCs (e.g., HCFC-243ca) | C-H, C-Cl, and C-F bonds | C-H stretch (~2900-3000 cm⁻¹), strong C-F stretch (~1000-1400 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) | Ozone-depleting potential due to the presence of chlorine.[1] |

| HFCs (e.g., HFC-134a) | C-H and C-F bonds | C-H stretch (~2900-3000 cm⁻¹), very strong and complex C-F stretch (~1000-1400 cm⁻¹) | No ozone-depleting potential, but many have high global warming potentials (GWPs).[7] |

| HFOs (e.g., HFO-1234yf) | C=C double bond, C-H, and C-F bonds | C=C stretch (~1620-1680 cm⁻¹), =C-H stretch (~3010-3100 cm⁻¹), strong C-F stretch (~1000-1400 cm⁻¹) | Low GWP and zero ozone-depleting potential, but atmospheric degradation products can be a concern.[5] |

The most significant distinguishing feature in the FTIR spectra of these classes is the presence of a C=C stretching absorption for HFOs, which is absent in HCFCs and HFCs. This makes FTIR an excellent tool for identifying the class of an unknown refrigerant sample.[8][9]

Experimental Protocol for Gaseous Phase FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR spectra of volatile compounds like HCFC-243ca, a well-defined experimental protocol is essential. The following steps are based on established methodologies for the analysis of gaseous emissions and refrigerants.[10][11][12]

Objective: To obtain a high-resolution gas-phase FTIR spectrum of 1-Chloro-2,2,3-trifluoropropane and its alternatives for comparative analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas cell (with appropriate path length, e.g., 10 cm) with KBr or NaCl windows

-

Vacuum pump and manifold

-

Pressure gauge

-

Sample of 1-Chloro-2,2,3-trifluoropropane (or alternative refrigerant)

-

Nitrogen gas (for purging)

Step-by-Step Methodology:

-

System Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Purge the sample compartment with dry nitrogen gas to minimize atmospheric water and carbon dioxide interference.[10]

-

-

Background Spectrum Acquisition:

-

Evacuate the gas cell to a high vacuum.

-

Place the evacuated gas cell in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric gases.

-

-

Sample Introduction:

-

Connect the gas cell to the sample cylinder via the vacuum manifold.

-

Carefully introduce the gaseous sample into the gas cell to a known pressure (e.g., 10-50 torr). The pressure should be optimized to ensure that the absorption bands are not saturated.

-

-

Sample Spectrum Acquisition:

-

Place the gas cell containing the sample back into the sample compartment.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate an absorbance spectrum.

-

-

Data Processing and Analysis:

-

Perform any necessary baseline corrections or smoothing of the spectrum.

-

Identify the peak positions (in cm⁻¹) and intensities of the major absorption bands.

-

Compare the obtained spectrum with reference libraries or theoretical calculations for identification and analysis.

-

Experimental Workflow Diagram

Caption: Workflow for Gas-Phase FTIR Analysis.

Conclusion and Future Outlook

The FTIR spectral analysis of 1-Chloro-2,2,3-trifluoropropane, while inferred from a closely related compound, provides a solid foundation for its identification and differentiation from other refrigerant classes like HFCs and HFOs. The distinct spectral regions of C-H, C-F, C-Cl, and C=C vibrations serve as reliable markers for these compounds. As regulations continue to drive the development of new refrigerants with lower environmental impact, FTIR spectroscopy will remain an indispensable tool for researchers and industry professionals. The continued development of comprehensive spectral libraries and advanced theoretical calculation methods will further enhance the power of this technique in ensuring the safe and sustainable use of these important chemicals.

References

- Matrix Isolation FTIR Spectroscopic and Theoretical Study of 3,3-Dichloro-1,1,1-Trifluoropropane (HCFC-243) | The Journal of Physical Chemistry A - DOI. (n.d.).

- fourier transform infrared spectroscopy. (n.d.).

- Portable Refrigerant Identification by Near Infrared Spectrophotometry - Purdue e-Pubs. (n.d.).

- Matrix isolation FTIR spectroscopic and theoretical study of 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243). - SciSpace. (2008, October 29).

- Infrared analysis of refrigerant mixtures. Final report. (n.d.).

- 1-Chloro-2,2-difluoropropane | C3H5ClF2 | CID 67896 - PubChem. (n.d.).

- FTIR Refrigerants Resources | FDM. (n.d.).

- PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST - Environmental Protection Agency (EPA). (n.d.).

- TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23).

- 1-Chloro-2,3,3,3-tetrafluoroprop-1-ene - SpectraBase. (n.d.).

- Tables of Molecular Vibrational Frequencies - Standard Reference Data. (n.d.).

- 1-Chloro-2,3,3-trifluoroprop-1-ene | C3H2ClF3 - PubChem. (n.d.).

- CHAPTER 2 Hydrofluorocarbons (Hfcs) - NOAA Chemical Sciences Laboratory. (n.d.).

- FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene - PMC. (2021, April 1).

- 1-Chloro-1,2,2-trifluoropropane | C3H4ClF3 | CID 14794042 - PubChem. (n.d.).

- (Z)-1-chloro-3,3,3-trifluoropropene - Smolecule. (2024, February 18).

- (Z)-1-Chloro-2,3,3-trifluoroprop-1-ene (contains ca. 10% (E)- isomer) - TCI Chemicals. (n.d.).

- Characteristic IR Absorptions | OpenOChem Learn. (n.d.).

- Alternatives to HCFCs/HFCs in developing countries with a focus on high ambient temperatures. (n.d.).

- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.).

- 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE CAS - ChemicalBook. (n.d.).

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11).

- Measurements of CFC-11, CFC-12, and HCFC-22 total columns in the atmosphere at the St. Petersburg site in 2009. (2021, August 4).

- Comparison of experimental and calculated infrared absorption spectrum of HCFC-124a (CHF2CClF2). (a) - ResearchGate. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ozone.unep.org [ozone.unep.org]

- 7. csl.noaa.gov [csl.noaa.gov]

- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 9. fdmspectra.com [fdmspectra.com]

- 10. mse.washington.edu [mse.washington.edu]

- 11. www3.epa.gov [www3.epa.gov]

- 12. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

A Comparative Toxicological and Environmental Assessment of 1-Chloro-2,2,3-trifluoropropane (HCFC-253) and Other Key Hydrochlorofluorocarbons

Abstract

Hydrochlorofluorocarbons (HCFCs) were widely adopted as transitional replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs).[1][2] However, their own environmental and toxicological profiles have necessitated a further shift towards non-ozone-depleting alternatives like hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs).[3][4] This guide provides a comparative analysis of the toxicity of 1-Chloro-2,2,3-trifluoropropane (HCFC-253) against other historically significant HCFCs, namely HCFC-141b, HCFC-123, and HCFC-22. While comprehensive toxicological data for HCFC-253 is limited in publicly accessible literature, this guide synthesizes the available information and leverages detailed data from its counterparts to establish a comparative framework. We will delve into acute and chronic toxicity, target organ effects, cardiac sensitization, and key environmental metrics, supported by standardized experimental protocols to provide researchers and drug development professionals with a robust reference for risk assessment and alternative selection.

Introduction: The HCFC Context

The development and regulation of fluorocarbons have been driven by their environmental impact, primarily their ability to deplete the stratospheric ozone layer.[5][6] The Montreal Protocol initiated the phase-out of CFCs, leading to the rise of HCFCs, which contain hydrogen atoms, making them more susceptible to degradation in the lower atmosphere (troposphere) and thus reducing their journey to the stratosphere.[2][7]

Despite this improvement, HCFCs still possess a non-zero Ozone Depletion Potential (ODP) and are potent greenhouse gases, contributing to global warming.[7] Consequently, under amendments to the Montreal Protocol, HCFCs are also being progressively phased out. This regulatory landscape, governed by frameworks like the U.S. Environmental Protection Agency's (EPA) Significant New Alternatives Policy (SNAP) program, underscores the critical need for a thorough understanding of the toxicological properties of these compounds to ensure worker safety and minimize health risks during their remaining use and decommissioning.[8][9] This guide focuses on comparing the known toxicological profile of HCFC-253 with the more extensively studied HCFC-141b, HCFC-123, and HCFC-22 to inform risk assessments.

Physicochemical and Environmental Properties: A Comparative Overview

A substance's environmental fate and potential for exposure are governed by its physical and chemical properties. The ODP and Global Warming Potential (GWP) are critical metrics for environmental risk assessment.

| Property | HCFC-253 | HCFC-141b | HCFC-123 | HCFC-22 |

| Chemical Name | 1-Chloro-2,2,3-trifluoropropane | 1,1-Dichloro-1-fluoroethane | 2,2-Dichloro-1,1,1-trifluoroethane | Chlorodifluoromethane |

| CAS Number | 460-35-5[10] | 1717-00-6[11] | 306-83-2[2] | 75-45-6[12] |

| Formula | C₃H₄F₃Cl[13] | CH₃CCl₂F[11] | C₂HCl₂F₃ | CHClF₂ |

| Ozone Depletion Potential (ODP) | 0.003–0.03[10][13] | 0.11[14] | 0.02 | 0.05[15] |

| Global Warming Potential (GWP, 100-yr) | Not specified | 725 | 77 | 1810[15] |

Comparative Toxicological Profiles

The toxicity of HCFCs is generally considered low on an acute basis, but significant differences emerge in subchronic and chronic exposures, with specific compounds targeting different organs.[2][16] The primary route of occupational exposure is inhalation.[11][17]

1-Chloro-2,2,3-trifluoropropane (HCFC-253)

Publicly available, detailed toxicological studies on HCFC-253 are scarce. However, existing safety data indicates that it is acutely toxic.[18] Upon heating to decomposition, it is known to emit highly toxic chlorine and fluorine gases.[18] Standard handling precautions advise avoiding inhalation of vapors and contact with skin and eyes.[19] The lack of comprehensive data, such as an LC50 value or chronic study results, necessitates a cautious approach, assuming a toxic profile that warrants high standards of engineering controls and personal protective equipment until more data becomes available.

HCFC-141b (1,1-Dichloro-1-fluoroethane)

HCFC-141b exhibits very low acute toxicity.[20]

-

Acute Toxicity : The 4-hour inhalation LC50 in rats is approximately 62,000 ppm.[14][20] Oral administration of up to 5000 mg/kg in rats produced no mortality.[20] High vapor concentrations can cause central nervous system (CNS) effects like dizziness and, in severe cases, loss of consciousness.[11]

-

Irritation : It is not a skin irritant but is classified as a mild eye irritant in rabbits.[20]

-

Chronic Toxicity : Long-term inhalation studies in rodents identified the testes as a target organ, with increased incidences of testicular interstitial cell hyperplasia and adenomas observed in male rats at concentrations of 5,000 ppm and 20,000 ppm.[5][14]

-

Cardiac Sensitization : Like many halogenated hydrocarbons, HCFC-141b can sensitize the heart to adrenaline.[21] In dog screening studies, this effect was observed at concentrations of 5,000 ppm and higher, leading to cardiac arrhythmias when challenged with intravenous epinephrine.[20]

HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane)

HCFC-123 is noted for its potential hepatotoxicity and is considered more toxic than CFC-11.[22]

-

Acute Toxicity : The acute toxicity is low, with a 4-hour inhalation LC50 in rats reported between 32,000 ppm and 35,000 ppm.[23] Inhalation of concentrations above 30,000 ppm can cause severe CNS depression and death.[24]

-

Irritation : It is not a skin irritant or sensitizer but can cause eye irritation in its liquid form.[24]

-

Chronic Toxicity : The liver is the primary target organ.[5][24][25] Repeated inhalation exposures in rats at concentrations of 1,000 ppm and above resulted in increased liver weights.[23] Histopathological findings in dogs exposed to 10,000 ppm included focal liver necrosis.[23] Cases of liver disease have been associated with repeated occupational exposures.[24]

-

Carcinogenicity : Long-term studies in rats showed an increase in benign tumors in the liver, pancreas, and testes.[25]

HCFC-22 (Chlorodifluoromethane)

HCFC-22 has a long history of use and is generally considered to have low toxicity, though it is not without hazards.[26][27]

-

Acute Toxicity : It has low acute inhalation toxicity.[28] High concentrations can displace oxygen, leading to asphyxiation.

-

Chronic Toxicity : Most studies indicate a low potential for chronic toxicity.

-

Cardiac Sensitization : At high concentrations, HCFC-22 can cause cardiac arrhythmia.[12]

-

Decomposition Hazards : A significant hazard arises from its decomposition. When heated, it can form toxic gases.[12] One case study linked the inhalation of decomposed Freon-22 to respiratory distress and a subsequent fatal myocardial infarction, highlighting the risks of exposure to thermal degradation products.[29]

Summary of Comparative Toxicity Data

| Toxicological Endpoint | HCFC-253 | HCFC-141b | HCFC-123 | HCFC-22 |

| Acute Inhalation Toxicity (LC50, rat, 4-hr) | Data not available | ~62,000 ppm[20] | 32,000 - 35,000 ppm[23] | Low toxicity, specific LC50 not consistently reported |

| Primary Target Organ(s) | Data not available | Testes (chronic exposure)[5][14] | Liver (chronic exposure)[23][24] | Central Nervous System (acute high exposure) |

| Cardiac Sensitization Threshold (Dog) | Data not available | 5,000 ppm[20] | Data not available | High concentrations[12] |

| Carcinogenicity | Data not available | Testicular tumors in male rats at high concentrations[14] | Benign tumors in liver, pancreas, and testes in rats[25] | Not generally considered carcinogenic |

| Key Hazards | Acutely toxic; toxic decomposition products[18] | CNS depression; cardiac sensitization[11] | Hepatotoxicity; CNS depression; cardiac sensitization[22][24] | Asphyxiant at high concentrations; cardiac sensitization; toxic decomposition products[12][29] |

Experimental Protocols for Toxicity Assessment

To ensure data integrity and comparability across different chemical entities, standardized testing protocols are essential. The methodologies described below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Inhalation Toxicity Study

Causality : This study is designed to determine the median lethal concentration (LC50) of a substance and observe signs of toxicity following a single, short-term inhalation exposure. The rat is a standard model due to its well-characterized respiratory physiology and extensive historical database for comparison. The whole-body exposure method is chosen for volatile compounds like HCFCs to ensure uniform atmospheric concentration.

Methodology (Based on OECD TG 403):

-

Animal Selection : Use young adult Sprague-Dawley rats, with an equal number of males and females (typically 5 per sex per group).

-

Acclimatization : Acclimate animals to laboratory conditions for at least 5 days prior to exposure.

-

Exposure Apparatus : Conduct exposure in a dynamic, whole-body inhalation chamber designed to maintain a stable and uniform concentration of the test substance.

-

Concentration Setting : Use a minimum of three exposure concentrations plus a control group (air only). Concentrations should be spaced to produce a range of effects from no mortality to 100% mortality.

-

Exposure : Expose animals for a fixed duration, typically 4 hours. Continuously monitor chamber concentration, temperature, and humidity.

-

Post-Exposure Observation : Observe animals for clinical signs of toxicity immediately after exposure and periodically for 14 days. Record body weights pre-exposure, immediately post-exposure, and weekly thereafter.

-

Pathology : At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis : Calculate the LC50 value with a 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).

Caption: Workflow for a standard acute inhalation toxicity study.

Protocol: Cardiac Sensitization Screening

Causality : This protocol is crucial for halogenated hydrocarbons, which are known to lower the threshold for adrenaline-induced cardiac arrhythmias. The dog is the historically accepted model for this endpoint due to its cardiovascular system's response being predictive of human risk. This self-validating system includes a pre-test challenge to ensure each animal is not predisposed to arrhythmia.

Methodology:

-

Animal Model : Use healthy, purebred beagle dogs.

-

Surgical Preparation : Anesthetize the animal and place catheters for administration of epinephrine and for monitoring arterial blood pressure. Attach leads for continuous electrocardiogram (ECG) monitoring.

-

Pre-Test Challenge : Administer a "challenge" dose of epinephrine intravenously (typically 5-10 µg/kg) without the test substance present. The animal should not show a marked arrhythmogenic response.

-

Exposure : Administer the test HCFC via inhalation. Start at a low concentration and expose the animal for 5-10 minutes to allow blood levels to reach a steady state.

-

Epinephrine Challenge : While the animal is still exposed to the HCFC, administer the same challenge dose of epinephrine.

-

Observation : Monitor the ECG for at least two minutes for evidence of serious arrhythmias (e.g., multiple ventricular beats, ventricular fibrillation).

-

Dose Escalation : If no response is seen, allow the animal to recover. The test can be repeated on subsequent days with progressively higher concentrations of the HCFC until a response is elicited or a maximum concentration is reached. The lowest concentration that produces a positive response is the cardiac sensitization threshold.

Caption: Experimental workflow for cardiac sensitization screening.

Regulatory Context and Future Directions

The transition away from ozone-depleting substances is a multi-step process guided by international agreements and national regulations. This progression reflects an increasing understanding of the environmental and health impacts of these chemicals.

Caption: Regulatory-driven transition of fluorocarbon technologies.

The data clearly indicates that while HCFCs were a necessary step away from CFCs, their own toxicological and environmental liabilities are significant.[4][30] The hepatotoxicity of HCFC-123 and the testicular effects of HCFC-141b demonstrate that structurally similar compounds can have vastly different toxicological profiles.[5] This underscores the danger of extrapolating safety data and highlights the critical data gap for less-studied compounds like HCFC-253. Future research must prioritize generating comprehensive toxicological data for such compounds to ensure robust risk assessments.

Conclusion

This guide establishes a comparative toxicological framework for HCFC-253 and other key HCFCs. The analysis reveals that:

-

HCFC-141b and HCFC-123 , while having low acute toxicity, present significant target organ toxicity in chronic studies, affecting the testes and liver, respectively.[5][14][23] Both also pose a risk of cardiac sensitization at high concentrations.[20]

-

HCFC-22 is of lower systemic toxicity but presents a risk of cardiac effects and produces hazardous decomposition products.[12][29]

-

HCFC-253 is designated as acutely toxic, but a profound lack of detailed public data prevents a thorough risk assessment comparative to its better-studied analogues.[18]

For researchers and professionals, this comparison emphasizes that no HCFC should be considered innocuous. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied. Given the global phase-out and the known hazards of this chemical class, the ultimate goal should be the transition to newer, safer alternatives with zero ODP and low GWP, as guided by the EPA's SNAP program and the Kigali Amendment to the Montreal Protocol.[3]

References

-

Hobson, D. W., et al. (1992). Acute and subchronic toxicity of 1,1-dichloro-1-fluoroethane (HCFC-141b). PubMed. [Link]

-

International Programme on Chemical Safety (IPCS). (2000). 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123). IRIS. [Link]

-

National Research Council. (2007). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. NCBI. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (1994). 1,1-Dichloro-1-Fluoroethane (HCFC-141b). ECETOC. [Link]

-

Malley, L. A., et al. (1994). Subchronic Inhalation Toxicity Studies with Hydrochlorofluorocarbon 123 (HCFC 123). Toxicological Sciences, Oxford Academic. [Link]

-

Alberta Human Services. (2013). Health and safety issues associated with the refrigerant HCFC-123 (R-123). Government of Alberta. [Link]

-

Urban, G., et al. (1998). 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days. PubMed. [Link]

-

National Research Council. (1996). Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. NCBI Bookshelf. [Link]

-

U.S. EPA. (2023). EPA Significant New Alternatives Policy (SNAP) | Refrigeration Upgrade Timelines. U.S. Environmental Protection Agency. [Link]

-

ORAFON. (n.d.). ORAFON HCFC 141b Material Safety Data Sheet. AWS. [Link]

-

Consensus. (n.d.). How do HFCs and HCFCs compare in terms of their environmental partitioning and ecotoxicity?. Consensus. [Link]

-

Dekant, W. (1996). Toxicology of chlorofluorocarbon replacements. PubMed. [Link]

-

U.S. EPA. (2018). Ozone-Depleting Substances. U.S. Environmental Protection Agency. [Link]

-

U.S. EPA. (2025). Reducing Hydrofluorocarbon (HFC) Use and Emissions in the Federal Sector through SNAP. U.S. Environmental Protection Agency. [Link]

-

frESH. (2021). US EPA Takes AIM at HFCs. frESH. [Link]

-

U.S. EPA. (1989). External Review Draft: Hydrofluorocarbons and Hydrochlorofluorocarbons - Interim Report. EPA NEPS. [Link]

-

U.S. EPA. (2026). Significant New Alternatives Policy (SNAP) Program. U.S. Environmental Protection Agency. [Link]

-

Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. PubMed. [Link]

-

Long, C. W., et al. (2018). The development of environmentally acceptable fluorocarbons. Taylor & Francis Online. [Link]

-

Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. PMC. [Link]

-

Tsai, W. T. (2005). An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). ScienceDirect. [Link]

-

World Health Organization. (1990). Fully Halogenated Chlorofluorocarbons. Columbia University. [Link]

-

Swedish Pollutant Release and Transfer Register. (n.d.). Hydrochlorofluorocarbons (HCFCs). Utslaeppsraetter. [Link]

-

SkillCat. (2025). SNAP Substitutes - EPA Certification. SkillCat. [Link]

-

Shadbegian, R., & Wolverton, A. (2009). U.S. Trade in Toxics: The Case of Chlorodifluoromethane (HCFC-22). SSRN. [Link]

-

Daikin Global. (2020). Safety data sheet: Chlorodifluoromethane. Daikin. [Link]

-

Dekant, W. (1996). Toxicology of chlorofluorocarbon replacements. PMC. [Link]

-

Wikipedia. (n.d.). Chlorotrifluoropropane. Wikipedia. [Link]

-

Request PDF. (2025). The environmental impact of CFC replacements - HFCs and HCFCs. Request PDF. [Link]

-

U.S. EPA. (2026). Refrigerant Safety. U.S. Environmental Protection Agency. [Link]

-

Multitanks. (n.d.). Comparison between hydrocarbon gas and CFC/HFC air conditioning gases. Multitanks. [Link]

-

Kingspan NZ. (n.d.). What do blowing agent, GWP, ODP, HCFC mean?. Kingspan. [Link]

-

Airgas. (n.d.). Halocarbon 22 (Chlorodifluoromethane) - SAFETY DATA SHEET. Airgas. [Link]

-